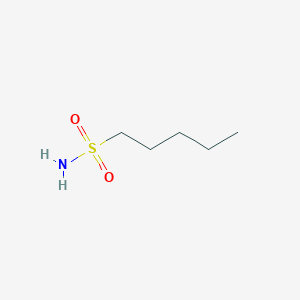

Pentane-1-sulfonamide

Vue d'ensemble

Description

Pentane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S. It is a member of the sulfonamide family, which are compounds containing a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Applications De Recherche Scientifique

Pentane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: It is studied for its potential biological activities, including antimicrobial properties.

Industry: It is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

Target of Action

Pentane-1-sulfonamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

this compound interacts with its targets by acting as a competitive inhibitor. It mimics the natural substrates of these enzymes, thereby blocking their active sites and preventing the normal substrates from binding . This inhibition disrupts the normal functioning of the enzymes, leading to a halt in the processes they catalyze .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for the synthesis of nucleic acids in bacteria . This disruption can lead to the bacteriostatic effect, inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are known to be rapidly absorbed and slowly excreted, resulting in a long residence time in the body . This allows for the maintenance of adequate blood levels for extended periods .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular processes in bacteria. By inhibiting the synthesis of folic acid, the compound prevents the production of nucleic acids, thereby inhibiting bacterial growth . In humans, the inhibition of carbonic anhydrase can lead to various physiological effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organo-sulphur compounds in the environment can potentially interact with the compound, affecting its stability and activity . Additionally, the compound’s effectiveness can be influenced by the patient’s age, nutritional status, and kidney function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of 1-bromopentane with sodium sulfite in water, followed by treatment with trichlorophosphate at 130°C, and finally with ammonia in water and acetonitrile at 0°C . Another method involves the direct synthesis from thiols and amines through oxidative coupling, which is an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of sulfonamides often involves the condensation of sulfonyl chlorides with amines. the handling of sulfonyl chlorides can be challenging due to their corrosive nature .

Analyse Des Réactions Chimiques

Types of Reactions

Pentane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to pentane-1-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine. These compounds share the sulfonamide functional group but differ in their side chains and specific applications .

Uniqueness

This compound is unique due to its specific structure and the resulting chemical properties. Its relatively simple structure makes it a versatile building block in organic synthesis, and its sulfonamide group imparts significant biological activity .

Activité Biologique

Pentane-1-sulfonamide, a member of the sulfonamide class of compounds, exhibits significant biological activity primarily through its action as an enzyme inhibitor. This article provides a comprehensive overview of its biological mechanisms, pharmacokinetics, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 149.23 g/mol

CAS Number: 52960-14-2

This compound features a sulfonamide functional group, which is crucial for its biological activity. The compound's structure allows it to act as a competitive inhibitor of certain enzymes, mimicking natural substrates.

This compound primarily targets two key enzymes:

- Carbonic Anhydrase

- Dihydropteroate Synthetase

These enzymes are involved in critical biochemical pathways, particularly in the synthesis of folic acid, which is essential for nucleic acid production in bacteria. By inhibiting these enzymes, this compound disrupts bacterial growth and metabolism.

Mode of Action

The compound acts as a competitive inhibitor by binding to the active sites of these enzymes, thereby preventing the normal substrates from accessing these sites. This inhibition leads to several downstream effects:

- Inhibition of Folic Acid Synthesis: This is crucial for bacterial growth and replication.

- Potential Diuretic Effects: Inhibition of carbonic anhydrase can lead to increased urine output.

- Impact on Inflammation and Glaucoma: The compound may influence conditions associated with these pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME):

- Absorption: Rapidly absorbed after administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Metabolized primarily in the liver.

- Excretion: Slowly excreted, contributing to prolonged action in the body.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Below is a summary table of its biological effects based on different research findings.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various bacterial strains. It was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The mechanism involves competitive inhibition of dihydropteroate synthetase, leading to disrupted folate synthesis and subsequent bacterial cell death.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as U937. The compound's ability to inhibit cellular proliferation suggests potential applications in cancer therapeutics, although further research is necessary to fully understand its efficacy and safety profile.

Propriétés

IUPAC Name |

pentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFQGMYPBURXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448304 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52960-14-2 | |

| Record name | 1-pentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.